molecular formula C10H10N4O2S B2505681 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile CAS No. 114997-77-2

3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile

Cat. No.: B2505681
CAS No.: 114997-77-2
M. Wt: 250.28
InChI Key: LPKMAUQNWZCJKH-UHFFFAOYSA-N
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Description

3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a nitrile-containing compound featuring a 1,2-benzisothiazole 1,1-dioxide core linked via a hydrazine group. The 1,2-benzisothiazole moiety is electron-deficient due to the sulfone group, which enhances its capacity for charge-transfer interactions and hydrogen bonding. The hydrazine linker introduces conformational flexibility, while the terminal nitrile group may act as a reactive site for covalent interactions or further functionalization. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting inflammation and immune responses .

Properties

IUPAC Name

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-6-3-7-14(12)10-8-4-1-2-5-9(8)17(15,16)13-10/h1-2,4-5H,3,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKMAUQNWZCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile typically involves the reaction of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzisothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of benzisothiazole compounds exhibit significant antimicrobial properties. The 1,2-benzisothiazole moiety has been linked to enhanced activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated that the incorporation of hydrazine groups can further enhance these effects, making compounds like 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile promising candidates for developing new antimicrobial agents .

Anticancer Potential
The compound has shown promise in anticancer research. Its structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Further research is needed to elucidate its specific pathways and efficacy.

Neuroprotective Effects
Recent investigations have indicated that benzisothiazole derivatives may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its unique chemical structure may confer resistance to degradation in the environment while maintaining efficacy against pests. Studies have shown that similar benzisothiazole compounds can disrupt the physiological processes of insects, leading to their mortality .

Plant Growth Regulation
There is emerging evidence that compounds containing the benzisothiazole structure can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially leading to increased yields in agricultural settings .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized in synthesizing polymers with specific properties. Its ability to form stable bonds with various substrates makes it suitable for creating materials with enhanced durability and resistance to environmental factors .

Nanotechnology
The compound's unique properties allow for its application in nanotechnology. It can be used as a precursor in the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant activity against various bacterial strains observed.
Anticancer Potential Induction of apoptosis in cancer cell lines demonstrated.
Pesticidal Properties Effective against common agricultural pests; potential for eco-friendly use.
Polymer Chemistry Enhanced material properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzisothiazole ring system can interact with various biological receptors, modulating their function and leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name (CAS if available) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile C₁₀H₉N₃O₂S 251.26 Nitrile, hydrazino, 1,2-benzisothiazole-1,1-dioxide Potential anti-inflammatory agent (inferred)
3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile (Haviv et al., 1988) C₁₀H₉N₃O 203.20 Nitrile, benzoxazole Inhibits immune complex-induced inflammation
N-Cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide (309735-77-1) C₁₆H₂₂N₄O₃S 350.44 Amide, cyclohexyl Improved metabolic stability (hypothesized)
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]propanenitrile C₁₈H₁₅N₅O₄S 405.41 Benzylidene, methoxy Enhanced receptor binding (speculative)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol (68287-29-6) C₁₀H₁₂N₂O₃S 240.28 Propanol, amino Increased hydrophilicity

Key Comparisons

Core Heterocycle Modifications Benzisothiazole vs. Sulfone Group: The 1,1-dioxide group in the target compound enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, whereas benzoxazole derivatives rely on hydrogen bonding via the oxazole oxygen.

Functional Group Variations Nitrile vs. Amide: The nitrile group in the target compound may act as a Michael acceptor, enabling covalent interactions with cysteine residues.

Pharmacokinetic Implications Lipophilicity: The cyclohexyl group in the amide analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Polarity: Propanol derivatives (e.g., 68287-29-6) exhibit higher hydrophilicity, favoring renal excretion over tissue penetration .

Synthetic Accessibility Brominated intermediates (e.g., 2-bromooxazole in ) are common in synthesizing hydrazino derivatives, suggesting shared synthetic routes for these analogs . Purity challenges are noted for derivatives with complex substituents (e.g., ), requiring advanced purification techniques .

Biological Activity

3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N4O2SC_{10}H_{10}N_4O_2S. The compound contains a benzisothiazole moiety which is known for its diverse biological activities.

Antibacterial Activity

Studies have indicated that derivatives of benzisothiazole exhibit significant antibacterial properties. For example, the compound was tested against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Results showed that certain derivatives demonstrated notable antibacterial effects, suggesting that modifications in the structure could enhance activity against these pathogens .

Bacteria TestedActivity Observed
Staphylococcus aureusSignificant inhibition
Bacillus subtilisModerate inhibition

Antifungal Activity

The antifungal potential of this compound was also evaluated. The results indicated selective activity against specific fungal strains. The structure's substituents were found to significantly influence antifungal efficacy, with some derivatives showing strong activity while others were less effective .

Fungal StrainActivity Observed
Candida albicansStrong activity
Aspergillus nigerModerate activity

Cytotoxicity

Research has also focused on the cytotoxic effects of the compound on various cancer cell lines. Preliminary studies suggest that it exhibits cytotoxic properties that may be useful in cancer treatment. However, further investigation is required to fully understand its mechanisms and efficacy in vivo .

Case Studies

Several case studies have explored the biological implications of benzisothiazole derivatives:

  • Case Study 1: Antibacterial Efficacy
    • A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and found that modifications to the hydrazine group enhanced potency.
  • Case Study 2: Antifungal Properties
    • Another study highlighted the selective antifungal activity against Candida albicans , where structural variations significantly impacted effectiveness.
  • Case Study 3: Cytotoxicity in Cancer Cells
    • Research involving various cancer cell lines indicated promising cytotoxic effects of the compound, warranting further exploration into its therapeutic potential.

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